molecular formula C14H14ClNO3S B5839058 4-chloro-N-(2-methoxybenzyl)benzenesulfonamide

4-chloro-N-(2-methoxybenzyl)benzenesulfonamide

Cat. No.: B5839058
M. Wt: 311.8 g/mol
InChI Key: ZTWHEGZOJBRKLI-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methoxybenzyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H14ClNO3S and its molecular weight is 311.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.0382922 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Applications

4-Chloro-N-(2-methoxybenzyl)benzenesulfonamide and its derivatives have been explored for their antifungal properties. A study by Gupta and Halve (2015) synthesized a series of compounds including benzenesulfonamide derivatives and tested their antifungal activity, showing potent effects against Aspergillus niger and Aspergillus flavus. The study highlights significant structure-activity relationship trends (Gupta & Halve, 2015).

Photodynamic Therapy Applications

Research by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives, including this compound, indicated their potential in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are suitable for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Bioactivity Studies

A study by Gul et al. (2016) synthesized new benzenesulfonamides, including this compound derivatives, and evaluated their bioactivity. The compounds exhibited cytotoxic activities and potential as carbonic anhydrase inhibitors, which could be crucial for anti-tumor activity studies (Gul et al., 2016).

Chemical Synthesis Applications

Carlsen (1998) explored the use of N-(4-methoxybenzyl)-o-benzenedisulfonimide, a compound related to this compound, in the benzylation of alcohols and phenols. This study highlights its utility in chemical synthesis processes (Carlsen, 1998).

Photophysicochemical Properties

Öncül, Öztürk, and Pişkin (2021) synthesized zinc(II) phthalocyanine with benzenesulfonamide derivative substituents, including this compound. Their research focused on the photophysicochemical properties of these compounds, which have implications for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Structural Analysis and Isostructurality

Gelbrich, Threlfall, and Hursthouse (2012) examined the crystal structures of various N-phenylbenzenesulfonamides, including this compound. Their research provides insights into the structural adaptability of these compounds to different molecular shapes (Gelbrich, Threlfall, & Hursthouse, 2012).

Properties

IUPAC Name

4-chloro-N-[(2-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-19-14-5-3-2-4-11(14)10-16-20(17,18)13-8-6-12(15)7-9-13/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWHEGZOJBRKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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